2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-(2-phenylethyl)acetamide
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Overview
Description
The molecule “2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-(2-phenylethyl)acetamide” contains a total of 47 bonds. There are 25 non-H bonds, 15 multiple bonds, 6 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amide (aliphatic), 1 tertiary amine (aliphatic), and 1 sulfone .
Synthesis Analysis
The synthesis of this compound involves a process for the preparation of 2-(2-aminothiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide monohydrochloride, its intermediates, and polymorph thereof . Another improved process for the preparation of pure 2-(2-amino-1,3-thiazol-4-yl)-N-[4-(2- ) has also been reported .Molecular Structure Analysis
The molecular structure of this compound involves a total of 47 bonds, including 25 non-H bonds, 15 multiple bonds, 6 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amide (aliphatic), 1 tertiary amine (aliphatic), and 1 sulfone .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound typically involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .Properties
IUPAC Name |
2-[2-(4-methylsulfonylanilino)-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-28(25,26)18-9-7-16(8-10-18)22-20-23-17(14-27-20)13-19(24)21-12-11-15-5-3-2-4-6-15/h2-10,14H,11-13H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTDDEAZLYZFOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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